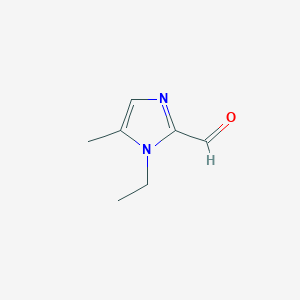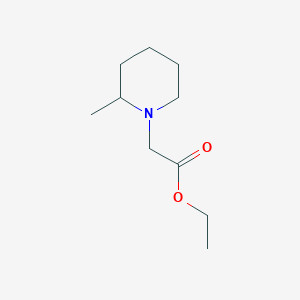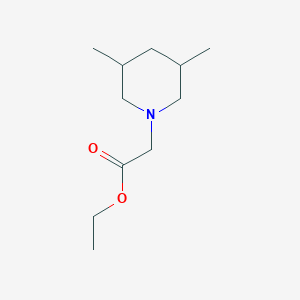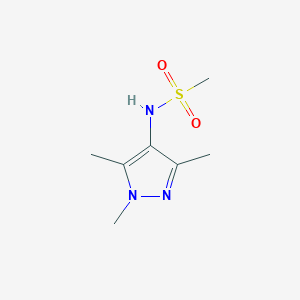
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde
Overview
Description
“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is a chemical compound with the CAS number 320423-61-8 . It is used primarily as a laboratory chemical .
Synthesis Analysis
The synthesis of a similar compound, “2-(4-Fluorophenoxy)acetic acid”, was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone as a solvent . The exact synthesis process for “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” might differ and could not be found in the available resources.Molecular Structure Analysis
The molecular formula of “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is C13H9FO2 . The exact molecular structure could not be found in the available resources.Physical And Chemical Properties Analysis
The physical state of “2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” at 20 degrees Celsius is solid . The molecular weight is 216.21 . The exact physical and chemical properties could not be found in the available resources.Scientific Research Applications
Photodynamic Therapy
Lastly, due to its ability to absorb light, 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde could be explored as a photosensitizer in photodynamic therapy. This therapeutic approach uses light-activated compounds to generate reactive oxygen species that can kill cancer cells.
Each of these fields leverages the unique chemical properties of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde to explore innovative applications that could lead to significant advancements in science and technology. While the search results did not provide specific applications for this exact compound, the related chemical structures and their uses in various fields suggest potential areas of application for 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde .
Safety and Hazards
“2-(4-Fluorophenoxy)-5-nitrobenzaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCQHKAJESMYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-5-nitrobenzaldehyde | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)







